molecular formula C9H10N2 B064667 4-Amino-3-ethylbenzonitrile CAS No. 170230-87-2

4-Amino-3-ethylbenzonitrile

Cat. No. B064667
M. Wt: 146.19 g/mol
InChI Key: YOHLABDNVQLZIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-3-ethylbenzonitrile involves several steps, including the nitrosation reaction and sequential Iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to a variety of 2-aminobenzonitriles prepared from 2-arylindoles in good to excellent yields. This process has been highlighted as a method for rapidly synthesizing benzoxazinones through intramolecular condensation, featuring an inexpensive iron(III) catalyst and gram-scalable preparations (Chen et al., 2018).

Molecular Structure Analysis

The structure and crystal packing of 4-aminobenzonitriles, including 4-amino-3-ethylbenzonitrile, have been studied, revealing the pyramidal character of the amino N atom and its displacement out of the phenyl ring plane. This molecular structure is crucial for understanding the compound's chemical behavior and interactions (Heine et al., 1994).

Chemical Reactions and Properties

Aminobenzonitriles, including 4-amino-3-ethylbenzonitrile, undergo various chemical reactions with halogenoboranes, leading to the formation of amine-halogenoboranes and derivatives through hydrogen halide elimination. These reactions are important for the functionalization and further chemical manipulation of aminobenzonitriles (Meller et al., 1974).

Physical Properties Analysis

The REMPI and ZEKE-PFI study of 4-amino-3-ethylbenzonitrile provides insights into its physical properties, including its S1 ← S0 0 0 0 transition located at 33,578 cm−1 and its adiabatic ionization threshold. This research contributes to the understanding of the compound's spectroscopic behavior and its interaction with light (Alejandro et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-amino-3-ethylbenzonitrile, particularly its intramolecular charge transfer and excited-state behaviors, have been extensively studied. Research indicates that aminobenzonitriles with bulky amino substituents exhibit twisted amino groups in the ground state, affecting their absorption and fluorescence spectra. This behavior is crucial for understanding the electronic and photophysical properties of 4-amino-3-ethylbenzonitrile (Druzhinin et al., 2008).

Scientific Research Applications

  • Spectroscopic Studies : EtABN has been studied using 2-Colour REMPI and ZEKE-PFI spectroscopy, revealing its rich spectroscopy mainly involving the Ph–Et rocking mode (Alejandro et al., 2006).

  • Synthesis of Selective Serotonin Receptor Agonists : Derivatives of 4-Amino-3-ethylbenzonitrile have been used in the synthesis of potent serotonin receptor agonists, like 25CN-NBOH, which is utilized as a pharmacological tool in various studies (Kristensen et al., 2021).

  • Study of Hydrogen-Bonded Complexes : Research on hydrogen-bonded complexes involving 4-Amino-3-ethylbenzonitrile and alcohols like methanol and ethanol has provided insights into solvation sites and optimized geometries (Alejandro et al., 2003).

  • Crystal Structure Analysis : The structure and crystal packing of various 4-aminobenzonitriles, including derivatives of 4-Amino-3-ethylbenzonitrile, have been analyzed at different temperatures to understand molecular configuration and interactions (Heine et al., 1994).

  • Development of Photovoltaic Devices : 4-Amino-3-ethylbenzonitrile derivatives have been used in the fabrication of organic-inorganic photodiode devices, demonstrating their potential in photovoltaic applications (Zeyada et al., 2016).

  • Investigations into Ultrafast Charge Transfer : Studies on ultrafast charge transfer and internal conversion with tetrafluoro-aminobenzonitriles, including 4-Amino-3-ethylbenzonitrile derivatives, have provided insights into intramolecular interactions and electronic transitions (Galievsky et al., 2005).

Safety And Hazards

4-Amino-3-ethylbenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic in contact with skin, harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-amino-3-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHLABDNVQLZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370682
Record name 4-Amino-3-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-ethylbenzonitrile

CAS RN

170230-87-2
Record name 4-Amino-3-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-ethylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
E Alejandro, A Longarte, FJ Basterretxea… - Chemical physics …, 2006 - Elsevier
… 2-Colour REMPI and ZEKE-PFI spectra of the 4-amino-3-ethylbenzonitrile (EtABN) … 2-Colour REMPI and ZEKE-PFI spectra of the 4-amino-3-ethylbenzonitrile (EtABN) molecule are …
Number of citations: 1 www.sciencedirect.com
JA Butera, MM Antane, SA Antane… - Journal of medicinal …, 2000 - ACS Publications
… 4-Amino-3-ethylbenzonitrile (0.86 g, 5.88 mmol) and 3,4-diethoxy-3-cyclobutene-1,2-dione (… To a solution of 4-amino-3-ethylbenzonitrile (10 g, 68.5 mmol) in DMF (150 mL) at 0 C was …
Number of citations: 126 pubs.acs.org
E Briard, B Rudolph, S Desrayaud, JA Krauser… - …, 2015 - Wiley Online Library
… 3-Ethyl-4-formylbenzonitrile (22): Concentrated HCl (12.8 mL) was slowly added while stirring to a suspension of 4-amino-3-ethylbenzonitrile (21, 8.0 g, 54.7 mmol) in H 2 O (120 mL). …
JV Alegre-Requena, E Marqués-López, RP Herrera - RSC Advances, 2015 - pubs.rsc.org
… To a mixture of 3,4-dimethoxy-3-cyclobutene-1,2-dione (1a) (0.2 mmol) in MeOH (1 mL), 0.2 mmol of 4-amino-3-ethylbenzonitrile (11) was firstly added at room temperature in one …
Number of citations: 29 pubs.rsc.org
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
Fluoroorganic chemistry has become essential in the evolution of many different but interconnected research fields. These include the development of new materials with a broad range …
Number of citations: 205 pubs.acs.org
S Li, Y Zhao, F Hu, Y Jiao, J Zhao, C Li - Journal of Molecular Structure, 2023 - Elsevier
Ethoxy-substituted benzene has several stable conformations as the single bond in the ethoxy group is capable of internal rotation. Ethoxybenzonitrile may has more conformers due to …
Number of citations: 2 www.sciencedirect.com
E Marqués-López, JV Alegre-Requena, RP Herrera - 2016 - digital.csic.es
… To a mixture of 3,4-dimethoxy-3-cyclobutene-1,2-dione (1a) (0,2 mmol) in MeOH (1 mL), 0.2 mmol of 4-amino-3-ethylbenzonitrile (12) was firstly added at room temperature. After 3 days…
Number of citations: 3 digital.csic.es
H Kato, C Makochekanwa, M Hoshino, M Kimura… - Chemical Physics Letters, 2006
Number of citations: 0
M Bouguerra, M Samah, MA Belkhir, A Chergui… - Chemical Physics Letters, 2006
Number of citations: 0

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